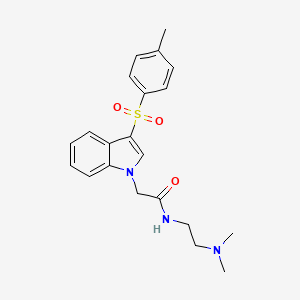

N-(2-(dimethylamino)ethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-16-8-10-17(11-9-16)28(26,27)20-14-24(19-7-5-4-6-18(19)20)15-21(25)22-12-13-23(2)3/h4-11,14H,12-13,15H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPUHPOFNSOROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the indole with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Acetamide Group: The acetamide group can be attached through an acylation reaction, where the indole derivative is reacted with an acyl chloride or anhydride.

Dimethylaminoethyl Substitution: The final step involves the substitution of the acetamide group with a dimethylaminoethyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with indole structures, including N-(2-(dimethylamino)ethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, exhibit significant anticancer properties. Studies have shown that similar indole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation. For instance, a related compound demonstrated potent anti-proliferative activity against HepG2 liver cancer cells with an IC50 value of 10.56 µM, highlighting the potential of indole-based compounds in cancer therapy .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit various enzymes involved in metabolic pathways relevant to diseases such as neurodegeneration and cancer. For example, inhibition of acetylcholinesterase has been noted in related compounds, indicating potential applications in treating neurodegenerative disorders like Alzheimer's disease.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties. Research on structurally related compounds has shown significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) around 256 µg/mL. This suggests a potential application in developing new antimicrobial agents.

Case Study 1: Indole Derivatives in Cancer Therapy

A study published in the Journal of Medicinal Chemistry evaluated a series of indole derivatives for their cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through caspase activation .

Case Study 2: Structure-Activity Relationship Analysis

In another investigation focused on structure-activity relationships (SAR), researchers synthesized several derivatives of indole-based compounds and assessed their biological activities. They found that modifications to the substituents significantly impacted the compounds' efficacy against cancer cells, providing insights into optimizing these molecules for therapeutic use .

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the dimethylaminoethyl and tosyl groups may influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

N-(2-(dimethylamino)ethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide: can be compared with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which can impart distinct chemical and biological properties. The tosyl group, for example, can enhance the compound’s stability and reactivity, while the dimethylaminoethyl group can influence its solubility and pharmacokinetic profile.

Biological Activity

N-(2-(dimethylamino)ethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, a compound derived from indole, has garnered attention for its potential biological activities. This article examines its synthesis, biological mechanisms, and relevance in medicinal chemistry, supported by various research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C25H29N7O, with a molecular weight of 475.54 g/mol. The compound features a tosyl group, which is significant in organic synthesis for protecting functional groups and facilitating reactions.

Synthesis Overview:

- Formation of the Indole Core : The indole structure can be synthesized through the Fischer indole synthesis, involving phenylhydrazine and an aldehyde or ketone under acidic conditions.

- Tosyl Group Introduction : The tosyl group is introduced via reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine.

- Acetamide Attachment : Acetamide is attached through acylation with an acyl chloride or anhydride.

Biological Activity

Indole derivatives are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological mechanisms of this compound remain under investigation; however, its structure suggests potential interactions with various molecular targets.

The biological activity of this compound may involve:

- Enzyme Inhibition : Indoles can inhibit specific enzymes, influencing metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cell surface receptors, affecting signal transduction.

- Ion Channel Interaction : Potential modulation of ion channels could influence cellular excitability and signaling.

Research Findings

Several studies have explored the biological activity of related compounds and their implications in medicinal chemistry:

- Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including multidrug-resistant organisms .

- Anticancer Properties : Some studies suggest that indole derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the dimethylamino group may enhance the compound's ability to penetrate cellular membranes and exert therapeutic effects .

- Neuropharmacological Effects : Given the structural similarities to known psychoactive compounds, there is potential for neuropharmacological applications. The dimethylamino group is often associated with increased central nervous system penetration, which could lead to novel treatments for neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial activity of indole derivatives demonstrated that compounds with similar structures to this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans. Molecular docking studies indicated strong binding affinities to key bacterial proteins involved in cell wall synthesis and metabolic pathways .

Case Study 2: Anticancer Activity

In vitro studies on indole derivatives revealed that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The mechanism was primarily attributed to the induction of apoptosis through caspase activation and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(2-(dimethylamino)ethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide and related indole-acetamide derivatives?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, derivatives of 2-(1H-indol-3-yl)acetamide are typically prepared by reacting substituted 2-chloroacetamides with indole derivatives (e.g., indole-3-carbaldehyde oxime) in DMF under reflux (8–12 hours at 80°C) with potassium iodide and potassium carbonate as catalysts. Post-reaction, the product is isolated via ice-water precipitation, filtration, and recrystallization from ethanol .

- Key Considerations : Optimizing reaction time, solvent polarity (DMF vs. THF), and stoichiometry of the oxime intermediate can improve yields. Tosyl groups (as in 3-tosylindole) require anhydrous conditions to avoid hydrolysis.

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Methodology : Use a combination of NMR, NMR, and high-resolution mass spectrometry (HRMS). For example, NMR in DMSO-d6 can resolve signals for the dimethylaminoethyl group (δ ~2.85 ppm, singlet for N(CH3)2) and tosyl aromatic protons (δ ~7.03–7.89 ppm) .

- Advanced Confirmation : X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities in indole substituent positioning .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Start with antioxidant assays (DPPH and FRAP) due to the indole pharmacophore’s redox activity . For receptor-targeted studies (e.g., orexin-1 antagonism), competitive binding assays with radiolabeled ligands (e.g., -SB-674042) are recommended .

- Dosage : Test concentrations between 10–100 μM, with ascorbic acid or Trolox as positive controls for antioxidant assays.

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved for this compound?

- Methodology :

Mechanistic Profiling : Use electron paramagnetic resonance (EPR) to detect free radical scavenging vs. generation under varying pH and oxygen levels.

Cellular Assays : Compare cytotoxicity (via MTT assay) in normal vs. cancer cell lines to identify context-dependent redox behavior .

- Case Study : Indole derivatives with electron-withdrawing groups (e.g., tosyl) may shift from antioxidant to pro-oxidant activity at higher concentrations due to ROS generation pathways .

Q. What computational tools are effective for predicting the binding affinity of this compound to neurological targets (e.g., orexin receptors)?

- Methodology :

Docking Studies : Use AutoDock Vina or Schrödinger Glide with crystal structures of orexin-1 receptors (PDB: 4ZJ8). Focus on interactions between the dimethylaminoethyl group and conserved Lys<sup>3.33</sup> or Glu<sup>3.37</sup> residues .

MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the acetamide-indole core in the receptor’s hydrophobic pocket .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Methodology :

DoE Optimization : Use a Box-Behnken design to test variables: temperature (70–90°C), solvent (DMF/DMAc ratio), and catalyst loading (1.5–2.5 eq KI).

Purification : Replace recrystallization with flash chromatography (silica gel, 5% MeOH/DCM) for higher throughput. Monitor by TLC (Rf ~0.3 in 3:1 EtOAc/hexane) .

Q. What structural modifications enhance blood-brain barrier (BBB) permeability for CNS-targeted applications?

- Methodology :

LogP Optimization : Introduce polar groups (e.g., methoxy) on the indole ring to balance lipophilicity (target LogP ~2–3).

PAMPA-BBB Assay : Compare permeability of analogs with/without the dimethylaminoethyl group, which may act as a cationic transporter substrate .

- Case Study : N-[2-(4-methoxyphenyl)ethyl] analogs showed 2-fold higher BBB permeability in PAMPA models vs. non-substituted derivatives .

Data Analysis and Interpretation

Q. How should researchers address variability in biological replicate data (e.g., IC50 fluctuations in antioxidant assays)?

- Methodology :

Statistical Rigor : Perform triplicate runs with inter-day validation. Use ANOVA with post-hoc Tukey tests to identify outliers.

Assay Controls : Include internal standards (e.g., quercetin for DPPH) to normalize plate-to-plate variability .

- Root Cause : Light sensitivity of indole derivatives may degrade samples; store compounds in amber vials under N2 .

Q. What strategies validate the proposed mechanism of action (MOA) for anticancer activity?

- Methodology :

Transcriptomics : RNA-seq of treated cancer cells to identify pathways (e.g., apoptosis: BAX/BCL-2 ratio).

SAR Analysis : Compare pro-apoptotic activity of analogs with/without the tosyl group, which may inhibit tubulin polymerization .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.